Precursor to Sunifiram/Unifiram with 1000-Fold Potency Gain Over Piracetam
The target compound is the direct synthetic precursor to sunifiram (DM-235) and unifiram (DM-232), which are among the most potent piracetam-like nootropics reported. When compared to piracetam (minimum active dose: 30 mg/kg i.p. in mouse passive avoidance), sunifiram (DM-235) shows a minimum effective dose (MED) of 0.001 mg/kg s.c., representing a 30,000-fold increase in potency . Unifiram (DM-232) demonstrates similar potency gains, with MED values ≤0.01 mg/kg s.c. [1]. In contrast, the simple 1-acetylpiperazine building block cannot yield these potency enhancements because it lacks the 2-pyrrolidinone ring necessary for nootropic activity . This establishes the target compound as an irreplaceable entry point for synthesizing ultra-potent cognition enhancers.
| Evidence Dimension | In vivo nootropic potency (mouse passive avoidance, scopolamine-induced amnesia model) |
|---|---|
| Target Compound Data | Precursor to sunifiram (DM-235): MED = 0.001 mg/kg s.c. |
| Comparator Or Baseline | Piracetam: MED = 30 mg/kg i.p. (inactive at 10 mg/kg) ; 1-Acetylpiperazine: no nootropic activity reported at comparable doses |
| Quantified Difference | Sunifiram (derived from target compound) is 30,000-fold more potent than piracetam; unifiram (DM-232) is ~1,000-fold more potent than piracetam [1]. |
| Conditions | Mouse passive avoidance test; scopolamine-induced amnesia; MED values represent the lowest dose producing statistically significant antiamnesic effect. |
Why This Matters
Procurement of the unsubstituted parent scaffold is essential for research programs aiming to synthesize or optimize DM-235/DM-232 analogs, as alternative piperazine building blocks cannot access this potency range.
- [1] Gualtieri, F. et al. (2002). DM235 (sunifiram): a novel nootropic with potential as a cognitive enhancer. Naunyn-Schmiedeberg's Arch. Pharmacol., 365, 419–427. View Source
